Biotin amidite

Oligonucleotide Synthesis Site-Specific Labeling PCR Primer Design

Sourcing Biotin amidite (CAS 135137-87-0) is a strategic decision for your oligonucleotide synthesis workflow. This non-nucleosidic, DMT-protected phosphoramidite enables direct 5'-terminal biotinylation with ≥95% coupling efficiency on automated synthesizers. Its unique DMT-On cartridge purification eliminates cross-contamination—a critical advantage over HPLC for sensitive PCR and diagnostic assays. The branched structure allows for multi-biotin signal amplification, while its irreversible streptavidin binding (Kd ~10⁻¹⁴ M) ensures robust target capture in ChIP and single-molecule applications. Standard acetonitrile solubility guarantees seamless integration into existing protocols without line clogging.

Molecular Formula C46H64N5O6PS
Molecular Weight 846.081
CAS No. 135137-87-0
Cat. No. B588837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin amidite
CAS135137-87-0
SynonymsN,N-Bis(1-methylethyl)phosphoramidous Acid 6-[[5-[(3aS,4S,6aR)-1-[Bis(4-methoxyphenyl)phenylmethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexyl 2-cyanoethyl Ester; 
Molecular FormulaC46H64N5O6PS
Molecular Weight846.081
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N
InChIInChI=1S/C46H64N5O6PS/c1-34(2)51(35(3)4)58(57-32-16-29-47)56-31-15-8-7-14-30-48-43(52)20-13-12-19-42-44-41(33-59-42)50(45(53)49-44)46(36-17-10-9-11-18-36,37-21-25-39(54-5)26-22-37)38-23-27-40(55-6)28-24-38/h9-11,17-18,21-28,34-35,41-42,44H,7-8,12-16,19-20,30-33H2,1-6H3,(H,48,52)(H,49,53)/t41-,42-,44-,58?/m0/s1
InChIKeyRBXYKQBFPLXSJS-RYQQVEDISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 0.1 mmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin Amidite (CAS 135137-87-0) for Oligonucleotide Synthesis: Core Reagent Overview and Procurement Baseline


Biotin amidite (CAS 135137-87-0), also designated as 5'-Biotin CE Phosphoramidite or DMT-Biotin-C6 Phosphoramidite, is a non-nucleosidic phosphoramidite reagent designed for the direct, automated incorporation of a biotin affinity tag into synthetic oligonucleotides . It serves as a foundational building block in solid-phase oligonucleotide synthesis, enabling the precise attachment of a biotin moiety to the 5'-terminus of DNA or RNA sequences . The reagent is characterized by its high solubility in acetonitrile and its inclusion of a dimethoxytrityl (DMT) protecting group, which is essential for both coupling efficiency quantification and streamlined cartridge-based purification workflows .

Why Biotin Amidite (CAS 135137-87-0) Cannot Be Replaced by Other Biotinylation Reagents Without Consequence


Biotin amidite (5'-Biotin CE Phosphoramidite) is not a generic 'biotin label' that can be substituted indiscriminately. It occupies a specific niche: a **non-nucleosidic, 5'-terminal, direct-incorporation phosphoramidite** that is both **DMT-protected for purification** and **inherently capable of branching** for signal amplification. Substituting with a nucleosidic analog like Biotin-dT, a post-synthesis conjugation approach, or a DMT-lacking phosphoramidite fundamentally alters site-specificity, synthesis workflow, and downstream performance [1]. The presence of the DMT group and the reagent's structural design are not interchangeable; they directly dictate whether a project can achieve efficient, scalable purification of biotinylated PCR primers or develop high-sensitivity diagnostic probes requiring multiple biotin moieties .

Quantitative Differentiation of Biotin Amidite (CAS 135137-87-0) Against Key Alternatives


5'-Biotin Amidite (135137-87-0) vs. Biotin-dT Amidite: Irreplaceable 5'-Terminal Specificity and Synthesis Termination

A critical distinction between Biotin amidite and its common nucleosidic analog, Biotin-dT, lies in their site-specificity and ability to continue oligonucleotide chain extension. While Biotin-dT can be incorporated internally as a thymidine replacement, 5'-Biotin phosphoramidite (CAS 135137-87-0) is specifically engineered for a single, definitive addition to the 5'-terminus, after which synthesis terminates [1]. This is not a limitation but a defining feature for applications where 5'-terminal localization is paramount. In contrast, DMT-lacking biotin phosphoramidites also terminate synthesis at the 5'-end but forfeit the purification and quantification benefits of the DMT group .

Oligonucleotide Synthesis Site-Specific Labeling PCR Primer Design

5'-Biotin Amidite (135137-87-0) vs. Desthiobiotin: Superior Streptavidin Binding Affinity for Irreversible Capture

For applications demanding robust, essentially irreversible capture, the native biotin-streptavidin interaction is non-negotiable. Biotin amidite produces oligonucleotides with a dissociation constant (Kd) of approximately 4.0×10⁻¹⁴ M for streptavidin, representing one of the strongest non-covalent interactions in nature [1]. In stark contrast, desthiobiotin, a common sulfur-lacking analog, exhibits a Kd of 2×10⁻⁹ M, a difference of five orders of magnitude . This weaker affinity is advantageous when reversible capture is desired, but for stringent, high-temperature, or denaturing capture conditions, the full biotin affinity is essential to prevent ligand loss .

Affinity Purification Streptavidin-Biotin Binding Capture Assays

5'-Biotin Amidite (135137-87-0) vs. Post-Synthesis Biotinylation: Streamlined Workflow and Superior Purification Control

Incorporating biotin via phosphoramidite chemistry during solid-phase synthesis offers a more streamlined and contamination-controlled workflow compared to post-synthesis NHS-ester conjugation to an amino-modified oligonucleotide . A key advantage is the DMT group present on the biotin amidite, which can be left on the oligonucleotide ('DMT-ON') to enable simple and effective reverse-phase cartridge purification . This is critical for PCR primers, where post-synthesis HPLC purification of biotinylated oligonucleotides carries a high risk of cross-contamination that can ruin sensitive amplification reactions . In contrast, post-synthesis biotinylation necessitates an additional conjugation and purification step, increasing time, cost, and potential for loss or contamination.

Oligonucleotide Synthesis Workflow Purification Efficiency PCR Contamination Control

5'-Biotin Amidite (135137-87-0) vs. First-Generation Biotin Phosphoramidites: Superior Acetonitrile Solubility for Automated Synthesizers

Early biotin phosphoramidites, such as the original Du Pont reagent containing a phenethyl amide linkage, suffered from poor solubility in acetonitrile, the standard solvent for automated DNA synthesis. This necessitated the use of less desirable solvent mixtures like anhydrous, amine-free DMF/dichloromethane, complicating synthesis workflows [1]. In contrast, 5'-Biotin CE Phosphoramidite (CAS 135137-87-0) was specifically engineered for high solubility in acetonitrile at concentrations useful for DNA synthesis, ensuring seamless integration into standard automated synthesizer protocols without solvent modifications .

Automated Synthesis Reagent Solubility Workflow Compatibility

5'-Biotin Amidite (135137-87-0) Branching Capability for Signal Amplification vs. Single-Biotin Reagents

A unique structural advantage of Biotin amidite is its inherent capability for branching, allowing for the introduction of multiple biotin molecules at the 5'-terminus through successive couplings . This is not a universal feature among biotinylation reagents. While Biotin-dT or simpler biotin phosphoramidites may permit only a single biotin addition, the structure of 5'-Biotin CE Phosphoramidite enables the creation of a branched architecture that can amplify detection signals in diagnostic probe development . This branching capability is a direct consequence of the reagent's design, which meets a specific performance criterion for enhancing detection sensitivity [1].

Diagnostic Probe Development Signal Amplification Oligonucleotide Branching

Optimized Application Scenarios for Biotin Amidite (CAS 135137-87-0) Based on Verified Differential Performance


High-Purity PCR Primer Preparation with Minimal Cross-Contamination Risk

Biotin amidite is the reagent of choice for synthesizing 5'-biotinylated PCR primers. Its DMT group enables efficient cartridge purification ('DMT-ON' purification) which effectively separates biotinylated full-length product from failure sequences while eliminating the cross-contamination risk inherent in HPLC purification of biotinylated oligonucleotides . This ensures that primers destined for sensitive PCR amplification remain uncontaminated by other sequences from previous runs, a critical requirement for diagnostic and quantitative applications.

Development of High-Sensitivity Diagnostic Probes via 5'-Terminal Multi-Biotinylation

For applications such as nucleic acid detection in microarrays or in situ hybridization where signal strength is paramount, the branching capability of Biotin amidite is essential. Researchers can perform multiple, sequential couplings at the 5'-terminus to create a 'biotin tree,' attaching several biotin moieties to a single probe . This multi-biotin scaffold provides enhanced avidity for streptavidin-enzyme conjugates, significantly amplifying detection signals compared to probes with a single biotin label, thereby improving assay sensitivity without modifying the target-specific sequence [1].

Streptavidin-Based Affinity Capture Requiring Irreversible Binding Under Stringent Conditions

Biotin amidite is the mandatory reagent when the experimental workflow demands that a biotinylated oligonucleotide remains irreversibly bound to streptavidin-coated solid supports (e.g., magnetic beads, microtiter plates) during harsh elution, washing, or high-temperature steps. Its ~4.0×10⁻¹⁴ M Kd for streptavidin ensures that the complex remains intact under conditions that would dissociate weaker affinity tags like desthiobiotin (Kd ~2×10⁻⁹ M) . This is critical for reliable target enrichment in chromatin immunoprecipitation (ChIP), nucleic acid capture, and single-molecule pulling experiments.

Streamlined, High-Throughput Oligonucleotide Synthesis Workflows

For core facilities or industrial laboratories running automated DNA synthesizers, the high acetonitrile solubility and standard amidite behavior of Biotin amidite (CAS 135137-87-0) translate directly to operational efficiency . Unlike earlier-generation biotin reagents requiring non-standard solvent mixes, this amidite integrates seamlessly into existing automated protocols, minimizing manual intervention and reducing the risk of synthesizer line clogging or synthesis failure. This ensures consistent, high-yield production of 5'-biotinylated oligonucleotides with coupling efficiencies of at least 95%, as is standard for this class of reagent [2].

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